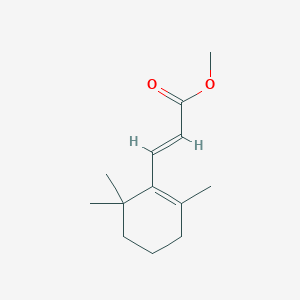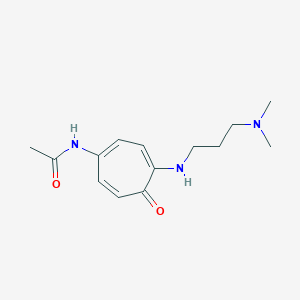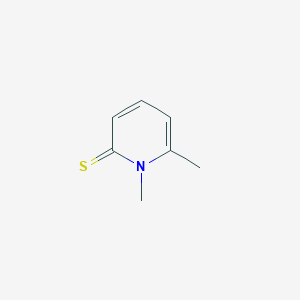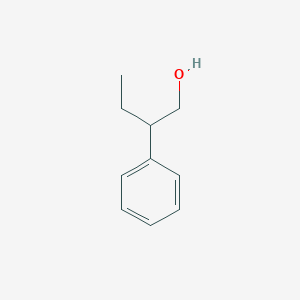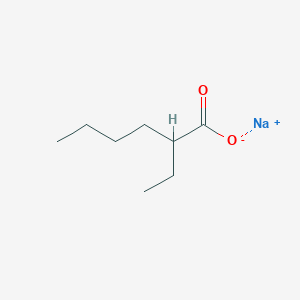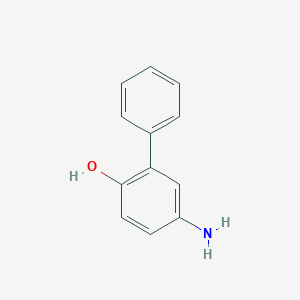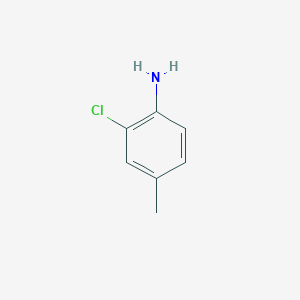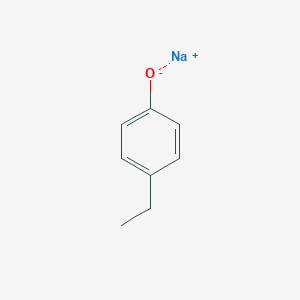
Phenol, 4-ethyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-ethyl-, sodium salt is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as sodium p-ethylphenolate and has been synthesized using different methods.
Wirkmechanismus
Sodium p-ethylphenolate acts as a nucleophile due to the presence of the phenolate ion. It can react with electrophiles such as alkyl halides to form alkylated derivatives. In addition, it can coordinate with transition metals to form coordination complexes. The mechanism of action of sodium p-ethylphenolate depends on the specific application and the reaction conditions.
Biochemische Und Physiologische Effekte
Sodium p-ethylphenolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and has been used as a preservative in cosmetic products. Further studies are needed to determine its potential toxicity and adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium p-ethylphenolate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. In addition, it can be used as a mild base in organic synthesis reactions. However, sodium p-ethylphenolate has some limitations. It is highly hygroscopic and can absorb moisture from the air, which can affect its reactivity. Furthermore, it can react with acidic compounds and decompose under certain conditions.
Zukünftige Richtungen
There are several future directions for the use of sodium p-ethylphenolate in scientific research. It has potential applications in the development of new catalysts, ligands, and stabilizers for various chemical reactions. Furthermore, it can be used as a starting material for the synthesis of new pharmaceuticals. Further studies are needed to determine its potential applications in different fields and to optimize its synthesis and reactivity.
Conclusion:
In conclusion, sodium p-ethylphenolate is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its scientific research applications. Further studies are needed to determine its biochemical and physiological effects and to optimize its use in lab experiments. Sodium p-ethylphenolate has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesemethoden
Sodium p-ethylphenolate can be synthesized using different methods. One of the most common methods is the reaction of p-ethylphenol with sodium hydroxide. This reaction produces sodium p-ethylphenolate and water. The reaction is carried out under reflux conditions and requires careful handling due to the corrosive nature of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Sodium p-ethylphenolate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. Furthermore, sodium p-ethylphenolate has been used as a corrosion inhibitor and as an intermediate in the production of pharmaceuticals.
Eigenschaften
CAS-Nummer |
19277-91-9 |
|---|---|
Produktname |
Phenol, 4-ethyl-, sodium salt |
Molekularformel |
C8H9NaO |
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
Isomerische SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Kanonische SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Andere CAS-Nummern |
19277-91-9 |
Verwandte CAS-Nummern |
123-07-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



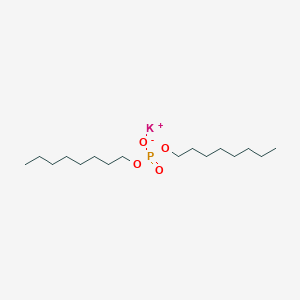
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)


